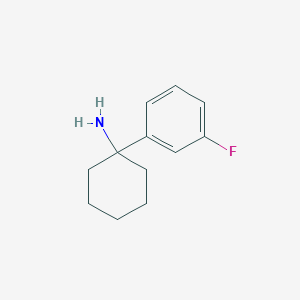

1-(3-Fluorophenyl)cyclohexylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWGVEKXINNKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154952 | |

| Record name | 1-(3-Fluorophenyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125827-86-3 | |

| Record name | 1-(3-Fluorophenyl)cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125827863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Fluorophenyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(3-Fluorophenyl)cyclohexylamine

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 1-(3-fluorophenyl)cyclohexylamine, a key structural motif in medicinal chemistry. As a member of the arylcyclohexylamine class, this compound and its derivatives are of significant interest for their potential pharmacological activities, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor[1][2]. The presence of the fluorine atom can critically influence the compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in drug discovery programs[3]. This document details several viable synthetic pathways, with a primary focus on a robust and scalable two-step approach involving a Grignard reaction followed by a Ritter reaction. Alternative routes, including reductive amination and strategies starting from substituted phenylacetonitriles, are also discussed. Each section provides in-depth mechanistic insights, detailed experimental protocols, and the rationale behind procedural choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No: 125827-86-3) is an organic compound with the molecular formula C₁₂H₁₆FN and a molecular weight of approximately 193.26 g/mol [4][5]. It belongs to the arylcyclohexylamine class, a group of compounds known for a wide range of pharmacological effects, including anesthetic, dissociative, and neuroprotective properties, primarily through antagonism of the NMDA receptor[1][2].

The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring is a common tactic in modern medicinal chemistry. This modification can enhance a molecule's pharmacokinetic and pharmacodynamic profile by:

-

Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, preventing enzymatic hydroxylation at that position, which can increase the compound's metabolic half-life.

-

Altering Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the amine group, affecting its ionization state at physiological pH and its ability to cross the blood-brain barrier.

-

Modulating Receptor Binding: The fluorine atom can engage in unique interactions within a receptor's binding pocket, such as hydrogen bonds or dipole-dipole interactions, potentially increasing potency and selectivity[3].

Given these advantages, reliable and well-characterized synthetic routes to this compound are essential for researchers exploring new central nervous system (CNS) therapeutics and other bioactive molecules.

Overview of Primary Synthetic Strategies

Several established organic chemistry reactions can be adapted for the synthesis of this compound. The choice of strategy often depends on the availability of starting materials, desired scale, and laboratory capabilities. The four principal pathways are summarized below.

Caption: Major synthetic routes to this compound.

Featured Synthesis: Grignard Reaction followed by Ritter Reaction

This two-step pathway is often preferred for its reliability, use of readily available starting materials, and the formation of a stable, isolable alcohol intermediate.

Step 1: Synthesis of 1-(3-Fluorophenyl)cyclohexanol via Grignard Reaction

Causality and Mechanism: The Grignard reaction is a classic method for forming carbon-carbon bonds. 3-Bromofluorobenzene is reacted with magnesium metal to form 3-fluorophenylmagnesium bromide, a potent organometallic nucleophile. This Grignard reagent then attacks the electrophilic carbonyl carbon of cyclohexanone[6][7]. The resulting magnesium alkoxide is subsequently protonated during an acidic workup to yield the tertiary alcohol, 1-(3-fluorophenyl)cyclohexanol. The choice of an ether solvent like tetrahydrofuran (THF) is critical, as it solvates the magnesium ion, stabilizing the Grignard reagent.

Experimental Protocol:

-

Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. All glassware must be rigorously dried to prevent quenching of the Grignard reagent. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A solution of 3-bromofluorobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the exothermic reaction. The mixture is gently refluxed until most of the magnesium is consumed.

-

Reaction with Cyclohexanone: The solution of 3-fluorophenylmagnesium bromide is cooled to 0 °C. A solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours.

-

Workup and Isolation: The reaction is carefully quenched by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride. This hydrolyzes the alkoxide and dissolves the magnesium salts. The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-(3-fluorophenyl)cyclohexanol, which can be purified by column chromatography or recrystallization.

Step 2: via Ritter Reaction

Causality and Mechanism: The Ritter reaction transforms a tertiary alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid[8][9]. The mechanism begins with the protonation of the alcohol by a strong acid (e.g., sulfuric acid), followed by the elimination of a water molecule to generate a stable tertiary carbocation[10][11]. The nucleophilic nitrogen of the nitrile (e.g., acetonitrile) then attacks this carbocation, forming a nitrilium ion intermediate. This ion is subsequently attacked by water during the workup, tautomerizes, and hydrolyzes to yield an N-acetylated amide. Finally, this stable amide intermediate is hydrolyzed under acidic or basic conditions to furnish the desired primary amine[12].

Experimental Protocol:

-

Amide Formation: To a stirred solution of 1-(3-fluorophenyl)cyclohexanol (1.0 eq) in acetonitrile (used as both reactant and solvent) at 0 °C, concentrated sulfuric acid (2.0 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by Thin-Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto crushed ice and neutralized with a strong base (e.g., 30% NaOH solution) to a pH of >10. The resulting precipitate, N-(1-(3-fluorophenyl)cyclohexyl)acetamide, is collected by vacuum filtration, washed with cold water, and dried.

-

Amide Hydrolysis: The crude amide is suspended in a solution of 20% hydrochloric acid or 20% sodium hydroxide and heated to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).

-

Final Isolation: After cooling, the acidic solution is washed with diethyl ether to remove any unreacted amide. The aqueous layer is then made strongly alkaline (pH >12) with NaOH. The liberated this compound product, which may separate as an oil or solid, is extracted with dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the final product. Purity can be assessed by LCMS and NMR[4].

Caption: Experimental workflow for the featured two-step synthesis.

Alternative Synthetic Routes

Leuckart-Wallach Reaction

This method is a form of reductive amination that can produce the target amine in a single step from cyclohexanone and a suitable fluorinated precursor, though in practice, it is often performed with 1-(3-fluorophenyl)cyclohexanone if available. The classical Leuckart reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-185 °C)[13][14].

-

Advantages: It is a one-pot reaction, which can be procedurally simpler.

-

Disadvantages: The high temperatures can lead to side products, and yields can be variable. The reaction often produces an N-formyl intermediate that requires a separate hydrolysis step, similar to the Ritter reaction[15].

Direct Reductive Amination

Modern reductive amination offers a milder alternative to the Leuckart reaction. This process involves the condensation of a ketone with an amine source (like ammonia for a primary amine) to form an imine intermediate, which is then reduced in situ[16][17][18].

-

Key Reagents: A variety of reducing agents can be used, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation[16][18].

-

Advantages: Conditions are generally much milder than the Leuckart reaction, offering better functional group tolerance and potentially higher yields[17].

-

Challenges: For the synthesis of primary amines from ketones using ammonia, controlling the reaction to prevent the formation of secondary and tertiary amine byproducts can be difficult[17].

Data Summary and Characterization

The successful synthesis of this compound requires rigorous analytical confirmation of its structure and purity.

| Parameter | Value | Source |

| CAS Number | 125827-86-3 | [4][19][20] |

| Molecular Formula | C₁₂H₁₆FN | [4][5] |

| Molecular Weight | 193.26 g/mol | [4][5] |

| Appearance | White powder / Pale yellow tablets | [19][21] |

| Typical Purity | >97% | [4] |

| Storage | 2–8 °C | [19][21] |

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure, including the connectivity of atoms and the position of the fluorine substituent.

-

Liquid Chromatography-Mass Spectrometry (LCMS): This technique is used to confirm the molecular weight of the compound and to assess its purity by separating it from any starting materials or byproducts[4].

Conclusion

The synthesis of this compound is achievable through several well-established synthetic routes. The featured two-step process, combining a Grignard reaction with a subsequent Ritter reaction, stands out as a highly reliable and versatile method for laboratory-scale production. It proceeds through a stable alcohol intermediate and utilizes common, readily available reagents. Alternative methods like the Leuckart reaction and other forms of reductive amination offer more direct, one-pot approaches but may present challenges in terms of reaction control and yield optimization. The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research program, including scale, purity requirements, and available resources.

References

-

Use of PCA (1-phenylcyclohexylamine) as a precursor. Erowid. [Link]

-

Ritter reaction. Wikipedia. [Link]

-

Ritter Reaction. Organic Chemistry Portal. [Link]

-

Leuckart reaction. Wikipedia. [Link]

-

This compound CAS#125827-86-3. Jennychem. [Link]

-

Ritter Reaction. Organic Chemistry Portal. [Link]

-

Predict the products formed when cyclohexanone reacts. Pearson+. [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. Semantic Scholar. [Link]

-

Synthesis of cyclohexylamine. Sciencemadness Discussion Board. [Link]

-

Identify the major product in the following reaction sequence. Filo. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

-

(R)-3-Phenylcyclohexanone. Organic Syntheses. [Link]

-

Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

- 4-Arylcyclohexylamines.

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ResearchGate. [Link]

-

Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. National Institutes of Health. [Link]

-

This compound, CasNo.125827-86-3. LookChem. [Link]

-

Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. [Link]

-

Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. J-STAGE. [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

-

Consider the following reaction: Cyclohexanone reacts with CH3MgBr. Filo. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

- 1,4-cyclohexylamine derivatives and processes for the preparation thereof.

-

Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. PubMed. [Link]

-

Reductive Amination. Organic Reactions. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia. ResearchGate. [Link]

-

Arylcyclohexylamine. Wikipedia. [Link]

-

Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. [Link]

-

Addition of phenylmagnesium bromide to. Chegg. [Link]

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. [Link]

-

Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide. Homework.Study.com. [Link]

Sources

- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. This compound (125827-86-3) for sale [vulcanchem.com]

- 5. echemi.com [echemi.com]

- 6. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 7. Consider the following reaction: Cyclohexanone reacts with CH3MgBr (meth.. [askfilo.com]

- 8. Ritter reaction - Wikipedia [en.wikipedia.org]

- 9. Ritter Reaction [organic-chemistry.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]

- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. organicreactions.org [organicreactions.org]

- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 18. Reductive Amination [anchorquery.ccbb.pitt.edu]

- 19. jennysynth.com [jennysynth.com]

- 20. This compound | 125827-86-3 [m.chemicalbook.com]

- 21. This compound, CasNo.125827-86-3 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]

An In-depth Technical Guide to 1-(3-Fluorophenyl)cyclohexylamine (CAS Number 125827-86-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1-(3-Fluorophenyl)cyclohexylamine, a member of the arylcyclohexylamine class of chemical compounds. Arylcyclohexylamines are of significant interest to the scientific community due to their pharmacological activity, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists. This guide will delve into the synthesis, analytical characterization, pharmacological profile, and safety considerations for this compound, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development. While specific experimental data for this particular analog is limited in publicly available literature, this guide synthesizes information from closely related compounds to provide a robust and scientifically grounded resource.

Chemical Identity and Physicochemical Properties

This compound is a synthetic compound belonging to the arylcyclohexylamine class.[1] The core structure consists of a cyclohexane ring substituted with an amino group and a 3-fluorophenyl group attached to the same carbon.[1] This substitution pattern is a hallmark of this class of compounds, which includes well-known substances such as phencyclidine (PCP) and ketamine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 125827-86-3 | |

| Molecular Formula | C₁₂H₁₆FN | |

| Molecular Weight | 193.26 g/mol | |

| Appearance | White powder (predicted) | [2] |

| Boiling Point (Predicted) | 277.8 ± 33.0 °C | [3] |

| Density (Predicted) | 1.068 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.09 ± 0.70 | [3] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the reaction of 3-fluorophenylmagnesium bromide with 1-aminocyclohexanecarbonitrile. This method is an adaptation of the original synthesis of phencyclidine.[4]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Materials:

-

3-Fluorobromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Aminocyclohexanecarbonitrile

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-fluorobromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction should be initiated with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Addition to Nitrile: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 1-aminocyclohexanecarbonitrile in anhydrous diethyl ether. A vigorous reaction may occur. Control the rate of addition to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for several hours or overnight.

-

Hydrolysis and Workup: Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the intermediate iminomagnesium complex and protonate the resulting amine. Separate the aqueous layer and wash the organic layer with dilute HCl. Combine the aqueous layers and basify with a concentrated solution of sodium hydroxide until a pH of >12 is reached.

-

Extraction and Purification: Extract the basic aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. The solvent can be removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol) and add a solution of hydrogen chloride in the same solvent. The resulting precipitate can be collected by filtration and recrystallized.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexyl protons. The aromatic protons of the 3-fluorophenyl group will appear as a set of multiplets in the aromatic region (typically 6.8-7.5 ppm). The protons on the carbon adjacent to the fluorine atom will exhibit coupling to the ¹⁹F nucleus. The amine proton(s) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclohexyl carbons and the aromatic carbons. The carbon directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller two- and three-bond couplings to fluorine.

-

¹⁹F NMR: A singlet or a narrow multiplet is expected in the ¹⁹F NMR spectrum, with a chemical shift characteristic of an aryl fluoride.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the analysis of arylcyclohexylamines.

-

Electron Ionization (EI) Mass Spectrum (Predicted): The molecular ion peak (M⁺) at m/z 193 is expected. The fragmentation pattern of arylcyclohexylamines is complex. Common fragmentation pathways include cleavage of the bond between the cyclohexane and phenyl rings, and fragmentation of the cyclohexane ring. The presence of the fluorine atom will influence the fragmentation pattern and the isotopic distribution of the fragment ions.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of this compound.

Proposed HPLC Method:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength around 254 nm

-

Injection Volume: 10 µL

Pharmacology and Mechanism of Action

This compound belongs to the arylcyclohexylamine class of compounds, which are well-characterized as non-competitive antagonists of the NMDA receptor.[1][5] The primary mechanism of action for this class of compounds is the blockade of the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions in response to glutamate binding.[5]

Caption: Mechanism of action of this compound at the NMDA receptor.

The substitution on the aromatic ring can significantly influence the potency and selectivity of arylcyclohexylamines.[6] The presence of a fluorine atom at the 3-position of the phenyl ring is expected to alter the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity for the NMDA receptor and other potential targets. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacological activity.[7]

While specific binding affinity data for this compound is not available, studies on related fluorinated arylcyclohexylamines suggest that it likely retains significant affinity for the NMDA receptor.[6] Further research is required to determine its precise binding profile and functional activity.

Metabolism and Toxicology

The metabolic fate of this compound has not been specifically reported. However, based on the metabolism of other arylcyclohexylamines, several metabolic pathways can be predicted.[5] These include:

-

Hydroxylation: The cyclohexane and phenyl rings are susceptible to hydroxylation by cytochrome P450 enzymes.

-

N-dealkylation: If the amine were secondary or tertiary, N-dealkylation would be a likely metabolic route. As a primary amine, this is not a primary pathway.

-

Glucuronidation: The hydroxylated metabolites and the primary amine itself can undergo conjugation with glucuronic acid to form more water-soluble metabolites for excretion.[5]

The fluorine atom may influence the regioselectivity of hydroxylation on the aromatic ring, potentially blocking metabolism at the 3-position and directing it to other positions.[7]

The toxicological profile of this compound is also not well-documented. However, as a member of the arylcyclohexylamine class, it should be handled with caution. The parent compound, cyclohexylamine, is known to be corrosive and toxic.[8][9] Arylcyclohexylamines can have significant central nervous system effects, and some have been associated with neurotoxicity.[10]

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The following precautions are recommended based on the known hazards of the arylcyclohexylamine class and related compounds:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

-

Spills: In case of a spill, avoid creating dust. Carefully scoop up the material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound of interest within the arylcyclohexylamine class, with a predicted pharmacological profile as an NMDA receptor antagonist. While specific experimental data for this molecule is sparse in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. The proposed synthetic route and analytical methods offer a starting point for researchers wishing to work with this compound. Further investigation into its specific pharmacological, metabolic, and toxicological properties is warranted to fully understand its potential as a research tool or therapeutic lead.

References

- H. E. Shannon, D. R. Powell, B. M. Gannon, L. R. Fantegrossi, W. E. Fantegrossi, T. M. Cwalina, & C. R. Jaster. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. Journal of Pharmacology and Experimental Therapeutics, 388(2), 245-255.

- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235.

-

Jennychem. (n.d.). This compound CAS#125827-86-3. Retrieved from [Link]

-

Medeus Research Chem. (n.d.). Buy ARYLCYCLOHEXYLAMINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved from [Link]

- Ferron, P. J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15729.

- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. Journal of Medicinal Chemistry, 8, 230-235.

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. PubMed. Retrieved from [Link]

- Wood, D. M., Davies, S., Puchnarewicz, M., Button, J., Archer, R., & Dargan, P. I. (2012). Acute toxicity associated with the recreational use of the ketamine derivative methoxetamine. European Journal of Clinical Pharmacology, 68(5), 853-856.

-

Ferron, P. J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, July 20). Safety when handling cyclohexylamine in non-industrial amounts. Retrieved from [Link]

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

-

PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

- Google Patents. (n.d.). US3979444A - 4-Arylcyclohexylamines.

-

Greenhouse Treatment Center. (2025, March 14). Research Chemicals - Types & Dangers of RC's. Retrieved from [Link]

- Javitt, D. C., & Zukin, S. R. (1989). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. Proceedings of the National Academy of Sciences, 86(2), 740-744.

- Sacaan, A. I., & Johnson, K. M. (1990). Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor. Molecular Pharmacology, 38(5), 705-710.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

- Köhler, M. G., & Danysz, W. (1997). Different binding affinities of NMDA receptor channel blockers in various brain regions. Neuroscience Letters, 225(2), 121-124.

- Dalvie, D., Kalgutkar, A. S., & Hardy, L. W. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386.

- Google Patents. (n.d.). US3965180A - 4'-Fluoro-4-{[4-(phenyl)-4-alkoxy-cyclo-hexyl]amino}butyrophenones and the salts thereof.

- Nicholson, K. L., & Balster, R. L. (2003). Evaluation of the phencyclidine-like discriminative stimulus effects of novel NMDA channel blockers in rats. Psychopharmacology, 166(3), 274–282.

- Grymel, M., Priechodová, E., & Slouka, J. (2013). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Medicinal Chemistry Research, 22(12), 5859-5872.

- Google Patents. (n.d.). US3145229A - Process for the production of nu-substituted-1-phenylcyclohexylamines.

-

Banks, R. E. (1994). Metabolism of fluorine-containing drugs. Semantic Scholar. Retrieved from [Link]

-

Banks, R. E. (1994). Metabolism of fluorine-containing drugs. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). US4384142A - Production of cyclohexylamine.

- Ameline, A., Greney, H., Kintz, P., Raul, J. S., & Gaulier, J. M. (2021). Fatal intoxication related to two new arylcyclohexylamine derivatives (2F-DCK and 3-MeO-PCE).

- Al-Salahi, R., & Marzouk, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(2), 746.

- Al-Ghamdi, K., Al-Otaibi, F., Al-Shehri, S., Al-Omair, M., & Al-Tamimi, S. (2019). GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids.

- Al-Ghamdi, K., Al-Otaibi, F., Al-Shehri, S., Al-Omair, M., & Al-Tamimi, S. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 198, 115447.

- Google Patents. (n.d.). US3346636A - Production of cyclohexylamine.

- Kóbor, F., Szatmári, I., Fülöp, F., & Sohár, P. (2005). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 43(11), 937-941.

-

Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

-

Agilent. (n.d.). Screening for Hazardous Chemicals in Homeland Security and Environmental Samples Using a GC/MS/ECD/FPD with a 731 Compound DRS Database Application Note. Retrieved from [Link]

- Kondratov, I. S., Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(23), 5136-5145.

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Brust, B., Deuther-Conrad, W., & Steinbach, J. (2017). Structure-Based Design, Optimization and Development of [18F]LU13, a novel radioligand for CB2R Imaging in the Brain with PET. Journal of Medicinal Chemistry, 60(16), 7064-7079.

Sources

- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.tue.nl [research.tue.nl]

- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. medeusresearchchem.com [medeusresearchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 1-(3-Fluorophenyl)cyclohexylamine

This guide provides a comprehensive technical overview of 1-(3-Fluorophenyl)cyclohexylamine, a notable member of the arylcyclohexylamine class of chemical compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and potential pharmacological implications of this molecule, grounding all claims in established scientific literature.

Introduction and Chemical Identity

This compound is a synthetic organic compound with the molecular formula C₁₂H₁₆FN.[1] Its structure is characterized by a cyclohexylamine ring with a 3-fluorophenyl group attached to the same carbon atom as the amine group. This substitution pattern places it within the broader class of arylcyclohexylamines, which includes well-known compounds such as phencyclidine (PCP) and ketamine.[2][3][4] The presence of a fluorine atom on the phenyl ring is a key structural feature that can significantly influence the compound's physicochemical and pharmacological properties.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆FN | [1] |

| Molecular Weight | 193.26 g/mol | [1][5] |

| CAS Number | 125827-86-3 | [1][5] |

| Appearance | White powder | [5] |

| Purity (typical) | ≥97% | [1] |

| Storage Conditions | 2–8 °C | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry routes, with the Grignard reaction followed by a Ritter reaction or reductive amination being common strategies for arylcyclohexylamine synthesis.[6] The choice of a specific synthetic pathway is often dictated by the availability of starting materials, desired yield, and scalability.

Synthetic Pathway: Grignard Reaction and Ritter Reaction

A plausible and efficient method for the synthesis of this compound involves a two-step process starting with the Grignard reaction between 3-fluorophenylmagnesium bromide and cyclohexanone, followed by a Ritter reaction.

Step-by-Step Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 3-bromofluorobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of 3-fluorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.[6][7][8][9]

-

Reaction with Cyclohexanone: The Grignard reagent is then cooled in an ice bath, and a solution of cyclohexanone in anhydrous diethyl ether is added dropwise. This reaction forms the tertiary alcohol, 1-(3-fluorophenyl)cyclohexan-1-ol, as an intermediate. The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride.[6][10]

-

Ritter Reaction and Hydrolysis: The crude 1-(3-fluorophenyl)cyclohexan-1-ol is then subjected to a Ritter reaction. In a typical procedure, the alcohol is dissolved in a suitable nitrile solvent (e.g., acetonitrile) and treated with a strong acid, such as sulfuric acid. This generates a stable carbocation which is then attacked by the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate under acidic or basic conditions yields the desired primary amine, this compound.[6]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive and will readily react with protic solvents, such as water, which would quench the reagent and prevent the desired reaction with cyclohexanone.[7][9]

-

Inert Atmosphere: The use of an inert atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen, which can lead to the formation of undesired byproducts.

-

Strong Acid in Ritter Reaction: A strong acid is necessary to promote the formation of the tertiary carbocation from the alcohol, which is a key step in the Ritter reaction mechanism.[6]

Purification

The crude product is typically purified using acid-base extraction followed by distillation or recrystallization. The basic amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by the addition of a base. The purified free base can then be further purified by vacuum distillation or by recrystallization of its salt form (e.g., hydrochloride salt).

Caption: Synthetic workflow for this compound.

Molecular Structure and Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl group and the aliphatic protons of the cyclohexyl ring.

-

Aromatic Region (δ 6.8-7.4 ppm): The protons on the 3-fluorophenyl ring will appear in this region as a complex multiplet pattern due to fluorine-proton and proton-proton coupling.

-

Cyclohexyl Protons (δ 1.2-2.0 ppm): The ten protons of the cyclohexyl ring will resonate as a series of broad, overlapping multiplets in the aliphatic region of the spectrum.

-

Amine Protons (δ ~1.5-3.0 ppm): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-165 ppm): The six carbons of the 3-fluorophenyl ring will appear in this region. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Quaternary Carbon (δ ~55-65 ppm): The carbon atom of the cyclohexyl ring bonded to both the phenyl group and the amine group will appear as a singlet in this region.

-

Cyclohexyl Carbons (δ 20-40 ppm): The remaining five carbons of the cyclohexyl ring will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-F (Aromatic) | 160-165 (d, ¹JCF ≈ 245 Hz) | Large C-F coupling |

| C-Cipso (Aromatic) | 145-150 (d, ²JCCF ≈ 20 Hz) | Smaller C-F coupling |

| Aromatic CH | 110-130 | Multiple signals with C-F coupling |

| C-N (Cyclohexyl) | 55-65 | Quaternary carbon |

| Cyclohexyl CH₂ | 20-40 | Multiple signals |

Note: Predicted values are based on data for similar structures and general NMR principles.[14][15]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 193. The fragmentation pattern would likely involve the loss of the amine group, the phenyl group, and fragmentation of the cyclohexyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

N-H Stretching (3300-3500 cm⁻¹): A primary amine will typically show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (2850-3000 cm⁻¹): Aliphatic and aromatic C-H stretching vibrations will be observed in this region.

-

C=C Stretching (1450-1600 cm⁻¹): Aromatic ring stretching vibrations.

-

C-F Stretching (1000-1300 cm⁻¹): A strong absorption band corresponding to the C-F bond stretch.

Pharmacological Profile and Mechanism of Action

This compound belongs to the arylcyclohexylamine class of compounds, which are well-documented as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4][16][17]

Mechanism of Action at the NMDA Receptor

The primary mechanism of action of arylcyclohexylamines is the blockade of the ion channel of the NMDA receptor.[2][3][18] They bind to a site within the channel pore, known as the phencyclidine (PCP) binding site, which is distinct from the glutamate and glycine co-agonist binding sites.[3][19][20] This binding is non-competitive and voltage-dependent, meaning the channel must be open for the drug to bind. By blocking the channel, arylcyclohexylamines prevent the influx of calcium ions (Ca²⁺) that normally occurs upon NMDA receptor activation.[2] This disruption of glutamatergic neurotransmission is responsible for the characteristic dissociative anesthetic, analgesic, and psychotomimetic effects of this class of drugs.[3][4]

Sources

- 1. This compound (125827-86-3) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. jennysynth.com [jennysynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]

- 12. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 13. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arylcyclohexylamine - Wikiwand [wikiwand.com]

- 18. Phencyclidine - Wikipedia [en.wikipedia.org]

- 19. Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Fluorophenyl)cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Fluorophenyl)cyclohexylamine, a synthetic derivative of phencyclidine (PCP), is a dissociative anesthetic and a compound of significant interest within the scientific community, particularly in the fields of pharmacology and toxicology. As a member of the arylcyclohexylamine class, its pharmacological profile is primarily characterized by its interaction with key central nervous system targets. This guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing upon the established pharmacology of related compounds and the limited, yet insightful, available data on this compound itself. The primary molecular targets are identified as the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT), leading to a complex interplay of dissociative, anesthetic, and stimulant effects. This document will delve into the molecular interactions, downstream signaling pathways, and the structure-activity relationships that govern its pharmacological profile.

Introduction: The Emergence of a Novel Arylcyclohexylamine

This compound, also known as 3-Fluoro-PCP (3F-PCP), is a designer drug that has emerged as a substance of interest for its psychoactive effects.[1][2] Structurally, it is an analog of phencyclidine, with a fluorine atom substituted at the meta-position of the phenyl ring.[2] Like other arylcyclohexylamines, its primary pharmacological effects are dissociative and hallucinogenic.[2][3] The introduction of the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially altering its potency and duration of action compared to its parent compound, PCP. A comprehensive understanding of its mechanism of action is crucial for predicting its physiological effects, potential therapeutic applications, and toxicological profile.

Primary Molecular Targets and Mechanism of Action

The pharmacological activity of this compound is predominantly attributed to its interaction with two key proteins in the central nervous system: the NMDA receptor and the dopamine transporter.[1]

NMDA Receptor Antagonism: The Basis of Dissociative Effects

The hallmark psychoactive effects of arylcyclohexylamines, including dissociation, anesthesia, and psychosis-like symptoms, are primarily mediated by their antagonism of the NMDA receptor.[3][4] The NMDA receptor is an ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[4]

This compound acts as a non-competitive antagonist at the NMDA receptor.[1] This means it binds to a site within the receptor's ion channel, known as the "PCP binding site," rather than competing with glutamate or its co-agonist glycine at their respective binding sites.[4] By binding within the channel, it physically blocks the influx of cations, primarily Ca²⁺, even when the receptor is activated by glutamate and glycine. This blockade of ion flow disrupts normal glutamatergic neurotransmission, leading to the characteristic dissociative state.[4]

Signaling Pathway: NMDA Receptor Antagonism

Caption: Mechanism of NMDA receptor antagonism by this compound.

Dopamine Reuptake Inhibition: Contributing to Stimulant Effects

In addition to its potent effects on the NMDA receptor, this compound is also a dopamine reuptake inhibitor.[1] The dopamine transporter (DAT) is a presynaptic protein responsible for clearing dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[5] By inhibiting DAT, this compound increases the concentration and duration of dopamine in the synapse. This enhancement of dopaminergic neurotransmission is believed to contribute to the stimulant, euphoric, and rewarding effects of the compound.[3]

The dual action as both an NMDA receptor antagonist and a dopamine reuptake inhibitor results in a complex pharmacological profile. The interplay between these two mechanisms is likely responsible for the unique subjective effects reported by users, which can range from stimulating to sedating depending on the dosage.[1]

Structure-Activity Relationship (SAR)

The pharmacology of arylcyclohexylamines is heavily influenced by their chemical structure. Key structural features that determine activity include the nature of the aryl group, the cyclohexyl ring, and the amine substituent.

-

Aryl Group: The substitution on the phenyl ring significantly impacts potency and selectivity. In the case of this compound, the fluorine atom at the meta-position is an electron-withdrawing group. While specific data is lacking, studies on other PCP analogs suggest that such substitutions can modulate binding affinity at both the NMDA receptor and monoamine transporters.

-

Cyclohexylamine Core: The cyclohexylamine scaffold is essential for the characteristic dissociative activity of this class of compounds.

-

Amine Group: The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom also play a crucial role in determining the pharmacological profile.

Experimental Protocols for Characterization

To rigorously characterize the mechanism of action of this compound, standardized in vitro and in vivo assays are employed.

In Vitro Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the PCP binding site on the NMDA receptor.

Objective: To quantify the binding affinity of the test compound for the NMDA receptor.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]MK-801 (a high-affinity radioligand for the PCP site)

-

This compound (test compound)

-

Unlabeled MK-801 (for determining non-specific binding)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]MK-801 (typically near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]MK-801 against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: NMDA Receptor Binding Assay

Caption: A typical workflow for determining NMDA receptor binding affinity.

In Vitro Dopamine Transporter Uptake Assay

This protocol describes a functional assay to measure the potency (IC50) of this compound in inhibiting dopamine uptake into cells expressing the dopamine transporter.

Objective: To determine the functional inhibitory potency of the test compound at the dopamine transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT)

-

[³H]Dopamine

-

This compound (test compound)

-

Nomifensine or cocaine (a known DAT inhibitor for determining non-specific uptake)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Cell lysis buffer

-

Scintillation counter

Procedure:

-

Cell Culture: Culture hDAT-expressing cells in appropriate media until confluent.

-

Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of this compound.

-

Uptake Initiation: Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Termination: Rapidly aspirate the medium and wash the cells with ice-cold uptake buffer to stop the uptake.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]Dopamine taken up using a scintillation counter.

-

Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of the test compound to determine the IC50 value.

Quantitative Data Summary

As of the latest literature review, specific in vitro binding affinities (Ki) and functional inhibition potencies (IC50) for this compound at the NMDA receptor and dopamine transporter have not been formally published in peer-reviewed journals. This represents a significant gap in the pharmacological understanding of this compound. However, based on the known pharmacology of its parent compound, phencyclidine, and other arylcyclohexylamines, it is anticipated to have significant affinity for both targets.

| Target | Ligand | Parameter | Value (nM) | Reference |

| NMDA Receptor | Phencyclidine | Ki | ~50-100 | [5] |

| Dopamine Transporter | Phencyclidine | Ki | >10,000 | [5] |

| Dopamine D2 Receptor | Phencyclidine | Ki | ~2.7-37 | [6][7] |

Note: This table provides data for the parent compound, phencyclidine, for contextual reference. The affinity of this compound may differ.

Conclusion and Future Directions

This compound is a psychoactive substance that primarily functions as a non-competitive NMDA receptor antagonist and a dopamine reuptake inhibitor. This dual mechanism of action underlies its complex pharmacological profile, which includes dissociative, anesthetic, and stimulant properties. While its qualitative mechanism is understood based on its structural similarity to phencyclidine, a critical need exists for quantitative in vitro and in vivo studies to precisely determine its binding affinities, functional potencies, and selectivity for its primary and potential off-target sites. Such data will be invaluable for the scientific community to fully comprehend its pharmacological and toxicological characteristics, and to assess any potential therapeutic utility. Future research should focus on conducting rigorous radioligand binding and functional uptake assays to fill the current gaps in our knowledge of this novel arylcyclohexylamine.

References

-

Tripsitter. Here's A Pharmacological Breakdown of 3'F-PCP. [Link]

-

BioChemal.com. 3F-PCP. [Link]

-

Wikipedia. 3-Fluoro-PCP. [Link]

-

Wikiwand. 3-Fluoro-PCP. [Link]

-

Maurice, T., & Vignon, J. (1991). Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo. Journal of Neurochemistry, 57(5), 1593-1599. [Link]

-

Scribd. Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). [Link]

-

Catts, S. V., & Catts, V. S. (2012). Psychotomimetic effects of PCP, LSD, and Ecstasy: Pharmacological models of schizophrenia?. In Schizophrenia (pp. 185-206). Cambridge University Press. [Link]

-

Catts, S. V., & Catts, V. S. (2012). Psychotomimetic effects of PCP, LSD, and Ecstasy: pharmacological models of schizophrenia?. In The neuroscience of schizophrenia (pp. 185-206). Cambridge University Press. [Link]

-

Wikipedia. Arylcyclohexylamine. [Link]

-

PsychonautWiki. Arylcyclohexylamines. [Link]

-

Wikipedia. Phencyclidine. [Link]

-

Lee, H., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. International Journal of Molecular Sciences, 21(13), 4694. [Link]

-

Itzhak, Y., & Pasternak, G. W. (1986). High and Low Affinity Psychotomimetic Opioid Binding Sites: Characterization by a Novel 3H-PCP-analog. NIDA Research Monograph, 75, 173-176. [Link]

-

Pelletier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1523. [Link]

-

ResearchGate. Representative pKi values for ketamine, PCP and analogues. [Link]

-

Kornhuber, J., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity. Neuropharmacology, 34(5), 533-540. [Link]

-

Sills, M. A., & Loo, P. S. (1990). Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor. European Journal of Pharmacology: Molecular Pharmacology Section, 188(2-3), 97-104. [Link]

-

Pifl, C., et al. (2002). Phencyclidine increases vesicular dopamine uptake. Journal of Neuroscience, 22(19), 8373-8379. [Link]

-

Sakloth, F., et al. (2023). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 24(3), 2589. [Link]

-

Seeman, P., et al. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Molecular Psychiatry, 10(9), 877-883. [Link]

-

Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors (pp. 297-339). Humana Press. [Link]

-

Benveniste, M., & Mayer, M. L. (1995). Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction. British Journal of Pharmacology, 114(3), 651-663. [Link]

-

Kapur, S., & Seeman, P. (2002). NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia. Molecular Psychiatry, 7(8), 837-844. [Link]

-

Moghaddam, B., & Adams, B. W. (1998). Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine. Journal of Neuroscience, 18(17), 7013-7021. [Link]

-

Pechnick, R. N., et al. (1992). The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine. Neuroendocrinology, 56(2), 221-228. [Link]

-

Wang, C., et al. (2008). Activation of dopamine D1 receptors blocks phencyclidine-induced neurotoxicity by enhancing N-methyl-D-aspartate receptor-mediated synaptic strength. Neuroscience, 154(2), 648-658. [Link]

Sources

- 1. getmetabolite.com [getmetabolite.com]

- 2. tripsitter.com [tripsitter.com]

- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phencyclidine - Wikipedia [en.wikipedia.org]

- 6. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the CNS: A Technical Guide to the Research Applications of 1-(3-Fluorophenyl)cyclohexylamine

A Whitepaper for Innovators in Neuroscience and Drug Discovery

Abstract

1-(3-Fluorophenyl)cyclohexylamine is a member of the arylcyclohexylamine class, a group of compounds with profound effects on the central nervous system (CNS). While specific research on this particular molecule is emerging, its structural similarity to well-characterized psychoactive compounds, such as phencyclidine (PCP) and ketamine, positions it as a valuable tool for investigating a range of neurological processes. This in-depth technical guide synthesizes the known pharmacology of arylcyclohexylamines and provides a predictive framework for the potential research applications of this compound. By examining the structure-activity relationships within this chemical family, we can infer its likely mechanisms of action and propose robust experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic and scientific potential of this and related molecules.

Introduction: The Arylcyclohexylamine Landscape

The arylcyclohexylamine chemical class is renowned for its diverse pharmacological activities, primarily stemming from its interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2] This family of compounds, which includes anesthetics, antidepressants, and research chemicals, offers a rich scaffold for medicinal chemistry exploration.[2][3] The prototypical arylcyclohexylamine, phencyclidine (PCP), was initially investigated as an anesthetic agent but was later abandoned for clinical use due to its psychotomimetic side effects.[1] This led to the development of ketamine, a structurally related compound with a more favorable clinical profile, now widely used in anesthesia and increasingly for the treatment of depression.

The core structure of an arylcyclohexylamine consists of a cyclohexane ring to which an amine group and an aryl group are attached.[2] Modifications to each of these three components—the aryl ring, the cyclohexane ring, and the amine substituent—can dramatically alter the compound's pharmacological profile, fine-tuning its affinity and efficacy at various receptors.[2] this compound features a fluorine atom at the meta-position of the phenyl ring, a substitution known to influence a molecule's metabolic stability and receptor binding properties.

Predicted Pharmacological Profile of this compound

Based on the extensive body of research on analogous arylcyclohexylamines, we can construct a predicted pharmacological profile for this compound. This profile is centered on its expected interactions with key CNS targets.

Primary Target: NMDA Receptor Antagonism

The hallmark of arylcyclohexylamines is their function as non-competitive antagonists of the NMDA receptor.[2] They bind to a site within the receptor's ion channel, often referred to as the "PCP site," thereby blocking the influx of calcium ions.[4] This action is responsible for the dissociative, anesthetic, and, at higher doses, psychotomimetic effects of these compounds.[1] The 3-fluoro substitution on the phenyl ring is not expected to abolish this primary activity. Indeed, the closely related analog 3-fluoro-PCP is known to be an NMDA receptor antagonist with dissociative effects.[5][6]

Secondary Targets and Modulatory Effects

Beyond the NMDA receptor, arylcyclohexylamines often exhibit affinity for other important CNS targets, which contributes to their complex pharmacological profiles.[2]

-

Dopamine Transporter (DAT): Many arylcyclohexylamines inhibit the reuptake of dopamine, leading to increased synaptic dopamine levels and stimulant effects.[2] This action is thought to contribute to their abuse potential.[7]

-

Sigma (σ) Receptors: Both σ1 and σ2 receptors are known to be targets for various arylcyclohexylamines.[8] The functional consequences of these interactions are still being elucidated but are thought to modulate a variety of downstream signaling pathways.[8]

-

Other Receptors: Depending on the specific substitutions, some arylcyclohexylamines have been reported to interact with opioid and other neurotransmitter receptors.[2]

The 3-fluoro substitution in this compound could subtly modulate its affinity for these secondary targets, potentially leading to a unique pharmacological signature.

Potential Research Applications

The predicted polypharmacology of this compound opens up numerous avenues for research in neuroscience and drug development.

Probing NMDA Receptor Function and Dysfunction

As a potent NMDA receptor antagonist, this compound can be utilized as a research tool to investigate the role of the NMDA receptor in:

-

Synaptic Plasticity, Learning, and Memory: The NMDA receptor is fundamental to these processes.

-

Neurodegenerative Diseases: NMDA receptor dysfunction is implicated in conditions such as Alzheimer's and Huntington's disease.

-

Psychiatric Disorders: Alterations in NMDA receptor signaling are hypothesized to contribute to schizophrenia and depression.

Development of Novel Therapeutics

The unique pharmacological profile of this compound could serve as a starting point for the development of novel therapeutics for a range of CNS disorders:

-

Antidepressants: The rapid-acting antidepressant effects of ketamine are mediated through NMDA receptor antagonism.

-

Analgesics: NMDA receptor antagonists have shown promise in the treatment of chronic and neuropathic pain.

-

Neuroprotective Agents: By blocking excitotoxicity, NMDA receptor antagonists could offer a therapeutic strategy for stroke and traumatic brain injury.

Tool for Studying Dopaminergic and Sigma Receptor Systems

The compound's predicted interaction with DAT and sigma receptors makes it a useful probe for dissecting the complex interplay between these systems and NMDA receptor signaling.

Experimental Workflows: A Practical Guide

To rigorously characterize the properties of this compound, a series of well-defined experimental workflows are essential.

Synthesis and Characterization

The synthesis of this compound can be achieved through established organometallic routes, such as the Grignard reaction.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆FN | [10] |

| Molecular Weight | 193.26 g/mol | [10] |

| Appearance | White powder | [8] |

| Storage Conditions | 2–8 °C | [8] |

Diagram 1: General Synthesis Workflow

Caption: A generalized Grignard synthesis approach.

Step-by-Step Synthesis Protocol (Adapted from Ogunbadeniyi & Adejare, 2002): [9]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 3-bromofluorobenzene in anhydrous THF dropwise to initiate the reaction. Stir the mixture until the magnesium is consumed to form the Grignard reagent.

-

Reaction with Cyclohexanone Cyanohydrin Precursor: Prepare 1-cyanocyclohexylamine by reacting cyclohexanone with a cyanide source (e.g., KCN) and ammonium chloride.

-

Grignard Addition: Cool the Grignard reagent in an ice bath and add a solution of 1-cyanocyclohexylamine in anhydrous THF dropwise. Allow the reaction to stir at room temperature overnight.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further verify the identity of the compound.

In Vitro Pharmacological Evaluation

Diagram 2: In Vitro Assay Workflow

Caption: Key in vitro assays for pharmacological profiling.

Protocol 1: NMDA Receptor Radioligand Binding Assay (Adapted from general protocols): [11][12]

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer.

-

Binding Assay: In a 96-well plate, incubate the membrane preparation with the radioligand (e.g., [³H]MK-801) and varying concentrations of this compound.

-

Filtration and Counting: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant).

Protocol 2: Dopamine Transporter (DAT) Uptake Assay (Adapted from Aggarwal & Mortensen, 2017): [13][14]

-

Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as hDAT-HEK293 cells.

-

Uptake Assay: Plate the cells in a 96-well plate. On the day of the assay, pre-incubate the cells with varying concentrations of this compound. Initiate dopamine uptake by adding [³H]dopamine.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of dopamine uptake.

In Vivo Behavioral Assessment

Diagram 3: In Vivo Behavioral Testing Cascade

Caption: A tiered approach to in vivo behavioral analysis.

Protocol 3: Assessment of Locomotor Activity and Dissociative-like Effects in Rodents (General Protocol):

-

Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).

-

Open Field Test: Place the animal in an open field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system. This can assess both stimulant and sedative effects.

-

Prepulse Inhibition (PPI) of the Startle Reflex: This test is a measure of sensorimotor gating, which is disrupted by dissociative anesthetics. Present a weak prestimulus shortly before a startling stimulus and measure the inhibition of the startle response.

-

Data Analysis: Analyze the data to determine the effects of the compound on locomotor activity and sensorimotor gating.

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, molecule within the pharmacologically rich arylcyclohexylamine class. Based on established structure-activity relationships, it is predicted to be a potent NMDA receptor antagonist with potential modulatory effects on the dopamine transporter and sigma receptors. This profile suggests a wide range of potential research applications, from fundamental neuroscience research to the development of novel therapeutics for CNS disorders.

The experimental workflows outlined in this guide provide a robust framework for the systematic characterization of this compound and related compounds. Future research should focus on obtaining precise receptor binding affinities, elucidating the full spectrum of its in vivo effects, and exploring its therapeutic potential in animal models of neurological and psychiatric diseases. By leveraging the knowledge gained from decades of research into arylcyclohexylamines, the scientific community is well-positioned to unlock the full potential of this and other novel CNS-active molecules.

References

- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.

- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.

- BenchChem. (2025). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.

- Ferron, P. -J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574.

- Ogunbadeniyi, A. M., & Adejare, A. (2002). Syntheses of fluorinated phencyclidine analogs. Journal of Fluorine Chemistry, 114(1), 39-42.

- Tripsitter. (2023, June 19). Here's A Pharmacological Breakdown of 3'F-PCP.

-

Wikipedia. (n.d.). 3-Fluoro-PCP. Retrieved from [Link]

-

Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved from [Link]

- World Health Organization. (2020, October 12). Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP.

- Zanos, P., Moaddel, R., Morris, P. J., Georgiou, P., Fischell, J., Elmer, G. I., ... & Gould, T. D. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites.

- BenchChem. (2025). Application Notes and Protocols for In Vivo Administration of Local Anesthetics in Rodent Models.

- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with 10-Methoxyibogamine.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Hiranita, T., Kohut, S. J., Soto, P. L., Tanda, G., & Katz, J. L. (2014). Preclinical pharmacology of monoamine transporter ligands. Current topics in behavioral neurosciences, 16, 1-36.

- IU Research. (n.d.).

- Johnson, K. M., & Jones, S. M. (1990). Neuropharmacology of phencyclidine: basis for use and abuse. Pharmaceutical reviews, 42(4), 319-354.

- Lindsley, C. W., & Hopkins, C. R. (2015). The dopamine transporter: an update on structure, function, and allosteric modulation. Journal of medicinal chemistry, 58(16), 6293-6304.

- National Center for Biotechnology Information. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. PubChem.

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.). Pharmacology of NMDA Receptors. PubMed.

- National Institutes of Health. (n.d.). Radioligand binding methods: practical guide and tips. PubMed.

- National Institutes of Health. (n.d.). Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed.

- ResearchGate. (n.d.).

- Tocris Bioscience. (n.d.). Sigma Receptors.

- University of Barcelona. (n.d.). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors.

- Wistar Institute. (n.d.). Anesthesia protocols in laboratory animals used for scientific purposes.